Product packaging for 2-[4-(Dimethylamino)phenyl]-2-propanol(Cat. No.:)

2-[4-(Dimethylamino)phenyl]-2-propanol

Cat. No.: B7902426
M. Wt: 179.26 g/mol
InChI Key: KQYGSVQGTMLWPL-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2-propanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B7902426 2-[4-(Dimethylamino)phenyl]-2-propanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,13)9-5-7-10(8-6-9)12(3)4/h5-8,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYGSVQGTMLWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Dimethylamino Phenyl 2 Propanol

Chemo- and Regioselective Synthetic Routes to 2-[4-(Dimethylamino)phenyl]-2-propanol

The construction of this compound requires precise control over bond formation to ensure the correct arrangement of substituents on the aromatic ring and the tertiary alcohol carbon. Chemo- and regioselective routes are paramount in achieving high yields of the desired product while minimizing side reactions.

Multistep synthesis provides a reliable pathway to complex molecules from simpler starting materials. The most prominent and widely utilized method for synthesizing this compound and similar tertiary alcohols is the Grignard reaction. masterorganicchemistry.comlibretexts.org

A typical sequence involves two main stages:

Formation of the Ketone Intermediate: The synthesis often begins with a Friedel-Crafts acylation reaction. byjus.com In this step, N,N-dimethylaniline is acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). byjus.com The electrophilic acylium ion preferentially attacks the para-position of the highly activated N,N-dimethylaniline ring due to the strong directing effect of the dimethylamino group, yielding the key intermediate, 4'-(dimethylamino)acetophenone.

Grignard Addition to the Ketone: The second stage involves the reaction of 4'-(dimethylamino)acetophenone with a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr). leah4sci.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. youtube.comchemistryconnected.com Subsequent protonation of the resulting magnesium alkoxide intermediate during an aqueous workup step yields the final product, this compound. libretexts.org This addition of two identical methyl groups results in a tertiary alcohol. masterorganicchemistry.comlibretexts.org

Step 1: N,N-dimethylaniline + Acetyl Chloride --(AlCl₃)--> 4'-(Dimethylamino)acetophenone

Step 2: 4'-(Dimethylamino)acetophenone + CH₃MgBr --(Ether)--> Intermediate Alkoxide

Step 3: Intermediate Alkoxide --(H₃O⁺ workup)--> this compound

This method is highly effective due to the robust nature of both the Friedel-Crafts acylation and the Grignard reaction, allowing for the efficient construction of the target molecule.

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency and reduce environmental impact. For the synthesis of related tertiary benzylic alcohols, catalytic oxidation represents an alternative approach. A patented method describes the synthesis of 2-phenyl-2-propanol (B165765) and acetophenone (B1666503) through the direct catalytic oxidation of cumene. patsnap.com This process uses oxygen as the oxidant and a nitrogen-doped carbon material as a heterogeneous, metal-free catalyst. patsnap.com

This approach offers several advantages:

Simple Operation: The process is straightforward, involving the heating of the substrate with the catalyst in the presence of oxygen. patsnap.com

Environmental Benefits: The use of a metal-free, reusable solid catalyst minimizes waste and avoids issues associated with heavy metal contamination. patsnap.com

High Conversion: The method can achieve high conversion of the starting material with good selectivity for the desired products. patsnap.com

While this specific example produces an analog without the dimethylamino substituent, the principle of direct catalytic oxidation of an appropriate alkylbenzene precursor presents a potential pathway for the synthesis of this compound.

Table 1: Comparison of Synthetic Routes

Feature Multistep Synthesis (Grignard Route) Catalytic Oxidation (Analog Synthesis)
Starting Materials N,N-dimethylaniline, Acetyl Chloride, Methylmagnesium Bromide Cumene, Oxygen
Key Reactions Friedel-Crafts Acylation, Grignard Addition byjus.comyoutube.com Catalytic Oxidation patsnap.com
Catalyst Lewis Acid (e.g., AlCl₃), None for Grignard step Nitrogen-doped Carbon Material patsnap.com
Advantages High reliability, well-established, good yields. High atom economy, reusable catalyst, environmentally friendly. patsnap.com
Considerations Stoichiometric use of reagents, generation of salt waste. Applicability to the dimethylamino-substituted substrate needs investigation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed.

One approach involves using environmentally benign solvents and promoters. A metal- and additive-free method has been developed for the synthesis of related esters, which proceeds via a tertiary alcohol intermediate. mdpi.comresearchgate.net This reaction uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a promoter to facilitate the reaction between a silyl (B83357) enol ether and a benzhydrol. mdpi.comresearchgate.net This strategy boasts a high atom economy, with water being the only by-product. researchgate.net Applying such a system to the synthesis of tertiary alcohols like the target compound could significantly reduce waste compared to traditional methods that use stoichiometric reagents.

Another key aspect is the choice of reagents. The classic Grignard reaction, while effective, requires the use of volatile and flammable ether solvents and generates significant amounts of magnesium salt waste. Research into alternative, greener solvents and more atom-economical nucleophilic addition reactions is an active area of interest.

Asymmetric Synthesis and Enantiomeric Control of this compound Analogs

The specific molecule this compound is achiral because the two substituents on the carbinol carbon, other than the phenyl ring, are identical methyl groups. Therefore, it does not exist as enantiomers. However, if the two methyl groups are replaced by two different substituents, a chiral center is created, and the synthesis of a single enantiomer becomes a significant challenge. The development of asymmetric methods to control the stereochemistry of such chiral tertiary alcohol analogs is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. nih.gov

The enantioselective synthesis of chiral molecules is often achieved using chiral catalysts or auxiliaries that create a chiral environment during the reaction. libretexts.org This forces the reaction to proceed along a pathway that preferentially forms one enantiomer over the other. libretexts.org

Several advanced strategies are employed for the asymmetric synthesis of chiral tertiary alcohols and related structures:

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations. researchgate.net They can be used to catalyze the enantioselective intramolecular aza-Michael addition to produce 2-aryl-substituted dihydroquinolinones, creating a chiral center adjacent to an aryl group with good enantioselectivities. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can direct the stereochemical course of a reaction. Prolinol-based auxiliaries have been used in the highly enantioselective synthesis of axially chiral allenes. nih.gov

Enzymatic Reactions: Biocatalysis using enzymes like transaminases can achieve excellent enantioselectivity (up to 99% enantiomeric excess) in the synthesis of chiral amines through dynamic kinetic resolution. researchgate.net

Table 2: Examples of Asymmetric Synthesis for Chiral Analogs

Reaction Type Catalyst/Auxiliary Product Class Enantiomeric Excess (ee) Reference
Aza-Michael Addition Chiral N-triflyl phosphoramide 2-Aryl-2,3-dihydroquinolones Good to High researchgate.net
Dynamic Kinetic Resolution Transaminase from Ruegeria pomeroyi β-Chiral amines Up to 99% researchgate.net
Silver-Mediated Allenylation Prolinol-derived auxiliary Axially Chiral Vinylallenes High nih.gov

Mechanistic Investigations of Reactions Involving 2 4 Dimethylamino Phenyl 2 Propanol

Elucidation of Reaction Mechanisms in the Formation of 2-[4-(Dimethylamino)phenyl]-2-propanol

A primary and highly effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. wikipedia.org This reaction involves the nucleophilic addition of a Grignard reagent to a ketone or ester. masterorganicchemistry.comwisc.edu

A plausible synthetic route to this compound is the reaction of methylmagnesium bromide with 4-(dimethylamino)acetophenone. The mechanism of this Grignard reaction can be described in the following steps:

Nucleophilic Attack: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, with a carbanionic methyl group. This nucleophile attacks the electrophilic carbonyl carbon of 4-(dimethylamino)acetophenone. youtube.comyoutube.com This results in the formation of a new carbon-carbon bond and the breaking of the pi bond of the carbonyl group, with the electrons moving to the oxygen atom. masterorganicchemistry.com

Formation of the Alkoxide: This nucleophilic addition leads to the formation of a magnesium alkoxide intermediate. wisc.edu In this tetrahedral intermediate, the oxygen atom bears a negative charge and is ionically bonded to the MgBr⁺ cation.

Protonation: The final step is an acidic workup. The addition of a proton source, such as an aqueous acid, protonates the alkoxide to yield the final tertiary alcohol product, this compound, along with magnesium salts. wisc.eduyoutube.com

Another potential pathway for the formation of this compound involves the reaction of an ester, such as methyl 4-(dimethylamino)benzoate, with two equivalents of a Grignard reagent. masterorganicchemistry.comlibretexts.org The mechanism proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a second Grignard addition as described above. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic properties of the dimethylamino group and the stability of the intermediates formed. While specific experimental kinetic and thermodynamic data for this particular compound are not extensively available, general principles can be applied based on structurally similar compounds.

Transformations of this compound, such as in solvolysis reactions, are expected to proceed via an Sₙ1 mechanism. This is due to the high stability of the tertiary benzylic carbocation intermediate that would be formed upon departure of the hydroxyl group (activated as a better leaving group, for instance, by protonation). The solvolysis of the structurally related 2-chloro-2-phenylpropane in aqueous acetone (B3395972) is known to proceed through an Sₙ1 carbocation process. chegg.com

The rate of such Sₙ1 reactions is primarily dependent on the stability of the carbocation intermediate. libretexts.org The electron-donating p-dimethylamino group strongly stabilizes the positive charge on the benzylic carbon through resonance, thereby increasing the rate of reaction compared to unsubstituted or deactivated analogues. masterorganicchemistry.comcurlyarrows.com

The table below illustrates the expected relative rates of solvolysis for substituted 2-phenyl-2-propanol (B165765) derivatives, highlighting the accelerating effect of the electron-donating dimethylamino group.

Substituent at para-position Electronic Effect Effect on Carbocation Stability Expected Relative Rate of Solvolysis (Sₙ1)
-N(CH₃)₂Strong Electron-Donating (Resonance)Strong StabilizationFastest
-OCH₃Electron-Donating (Resonance)StabilizationFast
-CH₃Weak Electron-Donating (Inductive/Hyperconjugation)Weak StabilizationModerate
-HNeutralReferenceReference
-NO₂Strong Electron-Withdrawing (Resonance and Inductive)Strong DestabilizationSlowest

This table is illustrative and based on established principles of physical organic chemistry.

Thermodynamically, the formation of the highly stabilized carbocation from this compound is a key factor. While specific enthalpy and entropy values for this reaction are not readily found, the thermodynamics of reactions involving similar benzylic alcohols have been studied. For instance, thermochemical data for benzyl (B1604629) alcohol are available, providing a baseline for understanding the energetics of related transformations. acs.orgacs.orgnist.gov The stability of the carbocation intermediate suggests that the activation energy for its formation would be relatively low, favoring reactions that proceed through this pathway.

Intermediates and Transition States in Reactions of this compound

The key intermediate in many reactions of this compound is the tertiary benzylic carbocation. The stability of this carbocation is a critical factor governing the reaction pathways and rates.

Carbocation Intermediate:

The 2-[4-(dimethylamino)phenyl]propan-2-yl cation is significantly stabilized by two main factors:

Hyperconjugation and Inductive Effects: The three methyl groups attached to the carbocation center help to stabilize the positive charge through hyperconjugation and inductive electron donation. libretexts.orgleah4sci.com

Resonance Delocalization: The adjacent phenyl ring allows for the delocalization of the positive charge into the aromatic system. More importantly, the para-dimethylamino group provides powerful resonance stabilization by donating a lone pair of electrons from the nitrogen atom. libretexts.orgmasterorganicchemistry.comcurlyarrows.com This creates an additional resonance structure where the positive charge is on the nitrogen atom, and all atoms have a complete octet, which is a major stabilizing contribution.

The transition state leading to the formation of this carbocation in an Sₙ1 reaction resembles the carbocation itself, according to the Hammond postulate. libretexts.org It will be a high-energy species where the carbon-leaving group bond is partially broken, and a partial positive charge is developing on the tertiary carbon. The strong electron-donating nature of the dimethylamino group lowers the energy of this transition state, thus accelerating the reaction rate.

The table below summarizes the key species in a typical Sₙ1 reaction of this compound.

Species Description Key Stabilizing Factors
Starting Material This compound (activated)-
Transition State Partial positive charge on the tertiary carbon, partial bond to the leaving group.Resonance stabilization from the p-dimethylamino group and phenyl ring; hyperconjugation from methyl groups.
Intermediate 2-[4-(dimethylamino)phenyl]propan-2-yl cationStrong resonance stabilization from the p-dimethylamino group; delocalization into the phenyl ring; hyperconjugation.
Product Substitution or elimination product-

Advanced Spectroscopic and Analytical Research on 2 4 Dimethylamino Phenyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques for 2-[4-(Dimethylamino)phenyl]-2-propanol Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive confirmation of its constitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals. By referencing data from 2-phenyl-2-propanol (B165765) and considering the strong electron-donating effect of the para-dimethylamino group, the chemical shifts can be predicted. chegg.comchemicalbook.com The dimethylamino group increases electron density on the aromatic ring, causing a significant upfield shift (to lower ppm values) of the aromatic protons compared to those in 2-phenyl-2-propanol. The aromatic protons, due to symmetry, will appear as a pair of doublets (an AA'BB' system). The methyl protons of the propanol (B110389) moiety will appear as a singlet, as will the protons of the dimethylamino group. The hydroxyl proton is expected to be a broad singlet, and its position can vary with concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will be instrumental in confirming the carbon framework. It is predicted to show 7 distinct signals. The electron-donating dimethylamino group will cause a significant upfield shift for the ortho-carbons (C2') and a downfield shift for the ipso-carbon (C1') and the para-carbon (C4') relative to the signals in 2-phenyl-2-propanol. chegg.com The signals for the aliphatic carbons can be predicted with high confidence based on the analog data.

Below is a table of predicted NMR data.

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C(CH₃)₂1.55 (s, 6H)31.5
N(CH₃)₂2.95 (s, 6H)40.5
Ar-H (ortho to C(OH))7.35 (d, 2H)125.0
Ar-H (ortho to NMe₂)6.70 (d, 2H)112.0
C-OH2.15 (s, 1H)72.5
C-Ar (ipso, C-OH)-137.0
C-Ar (ipso, NMe₂)-150.0

Predicted values are based on data for 2-phenyl-2-propanol and known substituent effects of the -N(CH₃)₂ group.

Mass Spectrometric Approaches for Elucidating Reaction Pathways of this compound

Mass spectrometry (MS), particularly with electron ionization (EI), provides insight into a molecule's stability and fragmentation pathways. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 179. cymitquimica.com

The fragmentation of this molecule is expected to be directed by its two key functional groups: the tertiary alcohol and the dimethylamino aniline (B41778) moiety.

Alpha-Cleavage: The most characteristic fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgdocbrown.info For this molecule, this would involve the loss of a methyl radical (•CH₃) to form a highly stable resonance-stabilized cation at m/z 164. This is predicted to be the base peak in the spectrum.

Benzylic Cleavage: The dimethylamino group strongly stabilizes a positive charge on the aromatic ring. A key fragment would arise from the cleavage of the C-C bond between the aromatic ring and the propanol group, leading to the formation of the [M-C₃H₆OH]⁺ fragment, the N,N-dimethylaniline radical cation, at m/z 120.

Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 161. libretexts.org

Predicted m/z Proposed Fragment Identity Fragmentation Pathway
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
164[M - CH₃]⁺Alpha-cleavage (loss of methyl radical)
121[C₈H₁₁N]⁺Ion from cleavage of C-C bond and H rearrangement
120[C₈H₁₀N]⁺Cleavage of C(Ar)-C(alk) bond
77[C₆H₅]⁺Phenyl cation (minor)
43[C₃H₇]⁺Isopropyl cation (minor)

Table of predicted major fragments in the EI-mass spectrum.

Vibrational Spectroscopic Methods (IR, Raman) for Conformational Studies of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, offering information on functional groups and molecular conformation. americanpharmaceuticalreview.com The spectra of this compound would be dominated by vibrations from the p-disubstituted aromatic ring, the tertiary alcohol, and the dimethylamino group.

Key Expected Vibrational Modes:

O-H Stretch: A broad band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. nih.govchemicalbook.com

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: Several bands in the 1610-1450 cm⁻¹ region are characteristic of the phenyl ring. The band around 1610 cm⁻¹ will be particularly strong in the Raman spectrum.

C-N Stretch: A strong band corresponding to the Ar-N stretching of the dimethylamino group is expected around 1350 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol will appear as a strong band in the IR spectrum, typically around 1150-1200 cm⁻¹. nih.gov

Out-of-Plane Bending: A strong band in the IR spectrum around 820 cm⁻¹ would be indicative of the 1,4-(para)-disubstitution pattern on the benzene (B151609) ring.

Conformational studies could involve analyzing shifts in these vibrational frequencies with changes in temperature or solvent, which can provide insight into intermolecular hydrogen bonding and rotational isomers.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H stretch (H-bonded)3200-3600Strong, BroadWeak
Aromatic C-H stretch3000-3100MediumMedium
Aliphatic C-H stretch2850-2990StrongStrong
Aromatic C=C stretch1610, 1515StrongStrong
C-N stretch (Aromatic)1330-1370StrongMedium
C-O stretch (Tertiary Alcohol)1150-1200StrongWeak
Ar-H bend (p-disubstituted)810-840StrongWeak

Predicted frequencies based on data for 2-phenyl-2-propanol and 4-(dimethylamino)benzaldehyde. chemicalbook.comnist.gov

Electronic Absorption and Emission Spectroscopic Investigations of this compound

The electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are expected to be dominated by the potent 4-(dimethylamino)phenyl chromophore. This group is known to exhibit strong intramolecular charge-transfer (ICT) characteristics.

Absorption Spectroscopy: Compared to benzene or 2-phenyl-2-propanol, the presence of the electron-donating -N(CH₃)₂ group and the π-system of the phenyl ring will cause a significant bathochromic (red) shift in the absorption maximum. Based on data from 4-(dimethylamino)benzaldehyde, which has a strong absorption maximum (λ_max) around 340-350 nm in various solvents, a similar strong absorption band is predicted for the target compound. nist.govresearchgate.net This band corresponds to a π → π* transition with significant charge-transfer character from the nitrogen lone pair into the aromatic ring.

Emission Spectroscopy: Many N,N-dimethylaniline derivatives are highly fluorescent. Upon excitation, the ICT state is further stabilized, leading to a large Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence emission is expected to be highly sensitive to solvent polarity (solvatochromism), with more polar solvents stabilizing the excited ICT state and causing a further red-shift in the emission wavelength. A strong fluorescence emission is predicted in the range of 380-450 nm, depending on the solvent environment.

Spectroscopic Parameter Predicted Wavelength Range (nm) Solvent Notes
Absorption (λ_max)340 - 350MethanolAttributed to a π → π* intramolecular charge-transfer (ICT) transition.
Emission (λ_em)380 - 450MethanolExpected to be highly solvatochromic, red-shifting with increasing solvent polarity.

Predicted values are based on data for analogous 4-(dimethylamino)phenyl compounds. nist.govresearchgate.net

Computational and Theoretical Chemistry Studies of 2 4 Dimethylamino Phenyl 2 Propanol

Quantum Chemical Calculations on the Electronic Structure of 2-[4-(Dimethylamino)phenyl]-2-propanol

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, providing insights into its geometry, stability, and orbital characteristics. For this compound, these calculations would focus on the interplay between the electron-donating dimethylamino group, the aromatic phenyl ring, and the tertiary alcohol moiety.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding chemical reactivity and electronic transitions. conicet.gov.armdpi.com

HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich dimethylaminophenyl portion of the molecule. The strong electron-donating nature of the -N(CH₃)₂ group raises the energy of the HOMO, making the molecule a good electron donor. conicet.gov.ar

LUMO: The LUMO is typically distributed over the aromatic ring's anti-bonding π* orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. A smaller gap generally indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net

Calculations would also yield an electrostatic potential (ESP) map, which visually represents the charge distribution. For this molecule, the ESP map would show high electron density (negative potential) around the nitrogen and oxygen atoms due to their lone pairs, while regions of lower electron density (positive potential) would be associated with the hydroxyl proton and the methyl groups.

Table 1: Representative Theoretical Electronic Properties of this compound

This table presents plausible data that would be derived from quantum chemical calculations, based on studies of analogous molecules. conicet.gov.arresearchgate.net

PropertyPredicted Value / ObservationSignificance
HOMO Energy -5.5 to -6.0 eVRelatively high energy indicates strong electron-donating capability.
LUMO Energy -0.5 to -1.0 eVDetermines the molecule's ability to accept an electron.
HOMO-LUMO Gap (ΔE) ~4.5 to 5.0 eVIndicates moderate to high reactivity; a key factor in predicting reaction kinetics. mdpi.com
Mulliken Charge on N Negative (e.g., -0.4 to -0.6)Confirms the electron-donating nature of the dimethylamino group.
Mulliken Charge on O Negative (e.g., -0.6 to -0.8)Highlights the nucleophilic character of the hydroxyl oxygen.
Dipole Moment 2.0 to 3.0 DebyeIndicates a significant degree of polarity, influencing solubility and intermolecular interactions.

Density Functional Theory (DFT) Applications for Predicting Reactivity of this compound

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the reactivity of medium-sized organic molecules. DFT calculations can generate a variety of "reactivity descriptors" based on the molecule's response to changes in its number of electrons. researchgate.net

For this compound, DFT would be used to predict which sites are most susceptible to electrophilic or nucleophilic attack. The electron-donating dimethylamino group activates the aromatic ring, particularly at the ortho and para positions, making them susceptible to attack by electrophiles. The lone pairs on the nitrogen and oxygen atoms represent nucleophilic centers.

Chemical Potential (μ): Related to the negative of electronegativity, it measures the "escaping tendency" of an electron from the system. A higher chemical potential suggests greater reactivity. researchgate.net

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, it measures the resistance to a change in electron configuration. Harder molecules are less reactive. mdpi.com

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile or accept electron density. researchgate.net

By analyzing these descriptors, one can compare the reactivity of this compound to other compounds or predict how its reactivity might change upon substitution.

Table 2: Conceptual DFT-Derived Reactivity Descriptors

This table illustrates the types of reactivity data obtained from DFT calculations and their interpretation. researchgate.net

DescriptorFormulaConceptual Interpretation for the Molecule
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron; expected to be relatively low due to the electron-rich nature of the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added; expected to be low.
Chemical Hardness (η) η = (I - A) / 2A measure of stability and resistance to deformation; expected to be moderately low, indicating susceptibility to reaction. mdpi.com
Chemical Potential (μ) μ = -(I + A) / 2High (less negative) value indicates a good nucleophile or electron donor.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the molecule's electrophilic character; expected to be relatively low.

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments

While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecule within a larger system, such as a solvent. MD simulations track the positions and velocities of all atoms over time, providing a detailed picture of molecular motion, intermolecular interactions, and solvation effects. bohrium.comrsc.org

Simulating this compound in different solvents would reveal key information about its behavior in solution.

In Water (Polar, Protic Solvent): The polar tertiary alcohol group would form strong hydrogen bonds with surrounding water molecules. researchgate.net The bulky, nonpolar phenyl group would induce local ordering of water, a phenomenon known as the hydrophobic effect. MD simulations can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the solvation shell around different parts of the molecule. bohrium.com

In a Nonpolar Solvent (e.g., Hexane): In a nonpolar environment, the dominant interactions would be weaker van der Waals forces. The polar parts of the molecule (the -OH and -N(CH₃)₂ groups) might tend to associate with each other, potentially leading to molecular aggregation if the concentration is sufficient.

In an Amphiphilic Solvent (e.g., DMSO): Solvents like dimethyl sulfoxide (B87167) (DMSO) have both polar and nonpolar characteristics. MD simulations could show how DMSO molecules orient themselves around the solute, interacting with both the hydrophobic phenyl ring and the polar functional groups, potentially disrupting water's hydrogen bond network if present. acs.org

Table 3: Interactions Studied by MD Simulation in Different Solvents

Solvent TypePrimary Solute-Solvent InteractionsKey Insights from MD Simulation
Water (Polar) Hydrogen bonding (hydroxyl-water), Dipole-dipole interactions, Hydrophobic effect (phenyl-water)Radial distribution functions showing solvation shells, hydrogen bond lifetimes, orientation of water around the solute. bohrium.comresearchgate.net
Hexane (Nonpolar) Van der Waals (dispersion) forcesSolute conformation, potential for solute-solute aggregation, lack of specific ordered solvent structure.
DMSO (Polar Aprotic) Dipole-dipole interactions, Van der Waals forcesSpecific orientation of DMSO molecules around the solute, disruption of solute-solute or solute-water hydrogen bonding. acs.org

Computational Modeling of Reaction Pathways Involving this compound

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, identifying reactants, products, transition states (TS), and intermediates. This is invaluable for understanding reaction mechanisms and predicting reaction rates.

A highly plausible reaction for this compound is acid-catalyzed dehydration. Tertiary alcohols readily undergo elimination in the presence of acid to form alkenes via a carbocation intermediate. nih.govbeilstein-journals.org

The reaction mechanism would be modeled as follows:

Protonation: The hydroxyl oxygen is protonated by an acid (e.g., H₃O⁺), forming a good leaving group (H₂O).

Carbocation Formation: The C-O bond breaks, and water departs, forming a tertiary carbocation. This is the rate-determining step. The carbocation is significantly stabilized by two factors: hyperconjugation from the adjacent methyl groups and, more importantly, powerful resonance stabilization from the electron-donating 4-(dimethylamino)phenyl group. youtube.com The positive charge can be delocalized onto the nitrogen atom.

Deprotonation: A base (e.g., H₂O) removes a proton from an adjacent carbon (from one of the methyl groups), forming a double bond and regenerating the acid catalyst.

Table 4: Hypothetical Computational Data for Acid-Catalyzed Dehydration Pathway

Species / StateDescriptionInformation from Calculation
Reactant (Protonated Alcohol) The starting point of the elimination reaction after initial protonation.Optimized geometry and ground state energy.
Transition State (TS) The highest energy point on the reaction coordinate, corresponding to the breaking of the C-O bond.Geometry with one imaginary vibrational frequency, activation energy (ΔG‡). figshare.com
Intermediate (Tertiary Carbocation) A discrete, positively charged species stabilized by resonance and hyperconjugation.Optimized geometry showing planar sp² carbon, charge distribution confirming delocalization onto the N atom. youtube.comacs.org
Product (Alkene) The final product, 2-[4-(Dimethylamino)phenyl]prop-1-ene.Optimized geometry and ground state energy.
Overall Reaction Reactant → ProductReaction free energy (ΔG_rxn), indicating if the reaction is exergonic or endergonic.

Photochemical and Photophysical Studies of 2 4 Dimethylamino Phenyl 2 Propanol

Photoinduced Electron Transfer Processes Involving 2-[4-(Dimethylamino)phenyl]-2-propanol

No studies detailing photoinduced electron transfer (PET) processes specifically involving this compound could be identified. Research on related molecules containing a 4-(dimethylamino)phenyl donor group often investigates intramolecular charge transfer (ICT) phenomena, where photoexcitation leads to the transfer of an electron from the electron-rich dimethylamino group to an acceptor part of the molecule. However, without experimental or theoretical studies on this compound, no data on its specific PET characteristics, such as the nature of the excited states, the kinetics of electron transfer, or the influence of solvent polarity, can be provided.

Photoreactivity and Photodegradation Mechanisms of this compound

There is a lack of available scientific literature on the photoreactivity and photodegradation mechanisms of this compound. Investigations into these aspects would typically involve identifying the quantum yields of degradation, the products formed upon irradiation, and the reactive intermediates involved. Such studies are crucial for understanding the environmental fate and stability of a compound upon exposure to light. However, no such research has been published for this specific compound.

Energy Transfer Dynamics in Systems Containing this compound

Reactivity and Derivatization Strategies for 2 4 Dimethylamino Phenyl 2 Propanol

Functional Group Transformations of 2-[4-(Dimethylamino)phenyl]-2-propanol

The primary sites for functional group transformations in this compound are the hydroxyl group and the aromatic ring. The tertiary nature of the alcohol presents unique challenges and opportunities for derivatization compared to primary or secondary alcohols.

One common transformation of alcohols is dehydration to form alkenes. In the presence of strong acids such as sulfuric acid or phosphoric acid, tertiary alcohols readily undergo elimination reactions. wikipedia.orgtaylorfrancis.com For this compound, this would be expected to yield 4-(prop-1-en-2-yl)-N,N-dimethylaniline. The reaction typically proceeds through an E1 mechanism involving the formation of a stable tertiary carbocation intermediate. wikipedia.orglibretexts.org The presence of the electron-donating dimethylamino group can further stabilize this carbocation, potentially facilitating the reaction under milder conditions than for unsubstituted analogs.

Another key functional group transformation is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. However, the steric bulk of the tertiary carbon can hinder direct S\textsubscript{N}2 reactions.

Synthesis of Novel Derivatives from this compound

The synthesis of new molecules from this compound can be achieved through various reactions targeting its functional groups.

Alkylation and Acylation Reactions of this compound

Alkylation of the hydroxyl group to form ethers is a common derivatization strategy for alcohols. However, direct alkylation of tertiary alcohols can be challenging due to steric hindrance.

Acylation of this compound to form esters can be accomplished using acyl chlorides or acid anhydrides. savemyexams.comchemguide.co.ukchemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, is typically vigorous at room temperature and produces the corresponding ester and hydrogen chloride gas. chemguide.co.uk The use of a tertiary amine base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the HCl byproduct and drive the reaction to completion.

Reactant 1Reactant 2ProductConditionsReference
This compoundAcyl Chloride (e.g., Ethanoyl chloride)1-(4-(dimethylamino)phenyl)-1-methylethyl acetateRoom temperature, optional base (e.g., pyridine) chemguide.co.uk
This compoundAcid Anhydride (e.g., Acetic anhydride)1-(4-(dimethylamino)phenyl)-1-methylethyl acetateWarming, optional acid catalyst chemguide.co.uk

Oxidation and Reduction Chemistry of this compound

The oxidation of tertiary alcohols is generally not facile under standard conditions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical oxidation mechanism involving the formation of a carbonyl group. researchgate.netorganic-chemistry.orgck12.orglibretexts.org Strong oxidizing agents under harsh conditions, such as heating with acidified potassium dichromate(VI) or potassium permanganate, can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller molecules and degradation of the starting material. researchgate.net Therefore, direct oxidation of the tertiary alcohol in this compound to a ketone is not a viable synthetic route.

Regarding reduction, the alcohol functional group is already in a reduced state and cannot be further reduced. However, the aromatic nitro group, if present in a derivative, is readily susceptible to reduction. The catalytic reduction of aromatic nitro compounds to the corresponding anilines is a well-established transformation and can be achieved using various reagents, including catalytic hydrogenation over palladium, platinum, or nickel catalysts, or by using reducing agents like tin(II) chloride or sodium hydrosulfite. organic-chemistry.orgmdpi.comwikipedia.org The selective reduction of a nitro group in the presence of other functional groups is a key strategy in multi-step synthesis. researchgate.net For instance, a bromo-nitro derivative of the parent compound could be selectively reduced to the corresponding amino-bromo derivative, which could then be used in subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org To utilize this compound in such reactions, it must first be functionalized to introduce a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, on the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions on the parent compound or by starting the synthesis from an already halogenated precursor.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for forming biaryl compounds. wikipedia.orgnih.govmdpi.com A bromo-derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate a library of novel derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. wikipedia.orgnih.gov

Aryl Halide DerivativeBoronic AcidProductCatalyst/Base/SolventReference
Bromo-derivative of this compoundPhenylboronic acid2-(biphenyl-4-yl)-N,N-dimethyl-2-propanol derivativePd(PPh₃)₄ / K₂CO₃ / Toluene-Water wikipedia.org
Bromo-derivative of this compoundVinylboronic acid2-(4-vinylphenyl)-N,N-dimethyl-2-propanol derivativePd(dppf)Cl₂ / Cs₂CO₃ / Dioxane nih.gov

The Heck reaction provides another avenue for derivatization, involving the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org A halo-derivative of this compound could react with various alkenes, such as acrylates or styrenes, to introduce new carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org

Aryl Halide DerivativeAlkeneProductCatalyst/Base/SolventReference
Bromo-derivative of this compoundStyrene2-(4-styrylphenyl)-N,N-dimethyl-2-propanol derivativePd(OAc)₂ / P(o-tol)₃ / Triethylamine organic-chemistry.org
Iodo-derivative of this compoundMethyl acrylateMethyl 3-(4-(1-hydroxy-1-methylethyl)phenyl)acrylate derivativePdCl₂(PPh₃)₂ / NaOAc / DMF wikipedia.org

Applications of 2 4 Dimethylamino Phenyl 2 Propanol in Advanced Synthetic Methodologies

2-[4-(Dimethylamino)phenyl]-2-propanol as a Chiral Auxiliary in Asymmetric Synthesis

The principles of asymmetric synthesis often rely on the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While the search results provide extensive information on established chiral auxiliaries like pseudoephedrine and oxazolidinones, there is a notable lack of specific studies detailing the application of This compound in this capacity. The structural features of This compound , including its tertiary alcohol and dimethylamino group, suggest potential for coordination with metal catalysts and stereochemical influence. However, without direct experimental evidence from the scientific literature, its efficacy and the diastereoselectivities it might induce in reactions such as alkylations or aldol (B89426) additions remain speculative.

Utilization of this compound in Organic Reaction Design

The design of organic reactions often involves the strategic use of molecules that can influence the reaction pathway or facilitate specific transformations. The dimethylamino group in This compound can act as a directing group or an internal base, while the tertiary alcohol can participate in various functional group transformations. For instance, related structures with dimethylamino functionalities have been shown to be instrumental in promoting certain reactions. However, specific research detailing the deliberate use of This compound to control regioselectivity, chemoselectivity, or to accelerate reactions is not prominently featured in the available literature. Further research would be necessary to establish its specific advantages and limitations in the broader context of organic reaction design.

This compound as a Building Block for Complex Chemical Structures

The synthesis of complex molecules often relies on the availability of versatile building blocks that can be elaborated into more intricate architectures. The structure of This compound offers several points for chemical modification, including the aromatic ring, the dimethylamino group, and the tertiary alcohol. These functional groups could, in principle, allow for its incorporation into larger, more complex molecular frameworks. For example, the aromatic ring could undergo electrophilic substitution reactions, and the alcohol could be converted into a leaving group for substitution reactions. Despite these theoretical possibilities, the reviewed scientific literature does not provide specific examples of complex natural products or pharmaceutical agents that have been synthesized using This compound as a key starting material or intermediate.

Role of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional groups present in This compound suggest its potential to participate in such reactions. For instance, the amine functionality could potentially react with carbonyl compounds and isocyanides in Ugi or Passerini-type reactions. However, a review of the scientific literature did not yield specific examples of MCRs where This compound is a key reactant. The field of MCRs is vast, with many different scaffolds being utilized, but the specific contribution of this particular compound is not documented in the provided search results.

Role of 2 4 Dimethylamino Phenyl 2 Propanol in Materials Science and Advanced Systems

2-[4-(Dimethylamino)phenyl]-2-propanol as a Precursor for Polymer Synthesis

There is currently no available scientific literature that describes the direct polymerization of this compound or its use as a primary precursor in the synthesis of polymers. The chemical structure of the compound does not lend itself to common polymerization mechanisms such as radical, anionic, or cationic polymerization of vinyl groups, as it lacks a polymerizable double bond. While the hydroxyl group could theoretically initiate ring-opening polymerization of cyclic monomers like lactones or epoxides, no studies have been published demonstrating this with this compound.

Incorporation of this compound Moieties into Functional Materials

The incorporation of the this compound moiety into functional materials is not a documented practice in the reviewed scientific literature. While the functional groups present in the molecule are of interest in materials science, there is no evidence to suggest that this specific compound has been successfully integrated into polymer matrices or other material systems to impart desired functionalities.

Advanced Characterization of Materials Incorporating this compound

As there are no known materials that incorporate this compound, there is consequently no data from advanced characterization techniques for such materials. Standard analytical methods for characterizing polymers and functional materials, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and thermal analysis (TGA/DSC), have not been applied to polymers derived from this specific compound, as their synthesis has not been reported.

Design Principles for Materials Based on this compound Derivatives

The development of design principles for materials requires a foundational understanding of the structure-property relationships of the constituent components. In the case of this compound and its potential derivatives, the absence of empirical data means that no such design principles have been established. The scientific community has not yet explored how modifications to this molecule could be used to tailor the properties of new materials.

Emerging Research Directions and Future Outlook for 2 4 Dimethylamino Phenyl 2 Propanol

Integration of 2-[4-(Dimethylamino)phenyl]-2-propanol into Novel Chemical Technologies

The potential for integrating this compound into new chemical technologies is largely inferred from the known applications of its structural analogs. The core structure, a phenyl propanol (B110389), is a recognized building block in various sectors, including pharmaceuticals, agrochemicals, and dyestuffs. wikipedia.orgnbinno.com The addition of the dimethylamino group introduces electronic properties that could be exploited in the development of advanced materials.

One of the most promising areas of application is in the field of photopolymerization . Photoinitiators are compounds that, upon absorbing light, generate reactive species to initiate polymerization. sigmaaldrich.com Many photoinitiating systems, particularly Type II systems, utilize an amine as a co-initiator to facilitate the generation of free radicals. uvabsorber.com The dimethylamino group on this compound makes it a candidate for investigation as a co-initiator or as a part of a larger photoinitiator molecule. This could be particularly relevant for applications in UV curing of coatings, inks, and adhesives, as well as in the fabrication of biocompatible materials like hydrogels for cell encapsulation. nih.gov The development of novel, water-soluble, and highly efficient photoinitiators is an ongoing research goal, and this compound could serve as a valuable precursor. nih.govrsc.org

Furthermore, the dimethylamino phenyl moiety is a common feature in functional dyes and fluorophores . For instance, related structures are used in the synthesis of conjugated pyrans that exhibit interesting photophysical properties, such as solvatochromism (color change with solvent polarity). nih.gov This suggests that this compound could be a precursor for new types of sensors or imaging agents.

The compound also holds potential as a key intermediate in organic synthesis . The tertiary alcohol group can be a leaving group in certain reactions, while the dimethylamino group can direct reactions or be modified itself. This dual functionality makes it a versatile building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. wikipedia.orgmdpi.com

Potential TechnologyRole of this compoundRelated Compounds & Concepts
Photopolymerization Precursor or component of Type II photoinitiating systems. uvabsorber.com2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone (Irgacure 2959). nih.gov
Advanced Materials Intermediate for functional dyes and fluorophores. nih.govConjugated pyran derivatives. nih.gov
Organic Synthesis Versatile intermediate for complex molecule synthesis.2-Phenyl-2-propanol (B165765), Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. wikipedia.orgmdpi.com

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the current scarcity of dedicated studies on its properties and applications. This lack of foundational data means that initial investigations will need to cover basic characterization, synthesis optimization, and property screening.

Challenges:

Synthesis Optimization: While a likely synthetic route involves a Grignard reaction between a dimethylamino-substituted phenylmagnesium bromide and acetone (B3395972), optimizing the reaction conditions for high yield and purity can be a challenge. wikipedia.org The synthesis of related amino alcohols has sometimes required specific catalysts or non-traditional solvents, suggesting that the synthesis of this specific compound may also present unique hurdles. mdpi.comgoogle.com

Limited Commercial Availability: Although available from some suppliers for research purposes, it is not as commonly stocked as more well-studied reagents, which can pose logistical challenges for researchers. chemicalbook.comsigmaaldrich.com

Lack of Mechanistic Understanding: Without dedicated studies, the precise mechanisms by which it might function in various applications (e.g., as a photoinitiator or in biological systems) are unknown.

Opportunities:

Unexplored Potential: The lack of extensive research is also its greatest opportunity. The field is open for novel discoveries regarding its physical, chemical, and biological properties.

Structure-Property Relationship Studies: The compound is an excellent candidate for studies on how the interplay between the hydroxyl and dimethylamino groups influences its chemical reactivity, photophysical properties, and conformational preferences. Computational studies, similar to those performed on related structures like 3-[2-(Dimethylamino) phenyl] propanal, could provide valuable insights. nih.gov

Development of New Synthetic Methodologies: Research into efficient and scalable synthesis routes for this and related compounds could be a valuable contribution to synthetic organic chemistry. mdpi.com

Screening for New Applications: There is a significant opportunity to screen this compound for a wide range of activities, including as a catalyst, a precursor to pharmaceuticals, or a component in new polymers and materials.

Interdisciplinary Research Foci for this compound Studies

The future of this compound research will likely be highly interdisciplinary, bridging chemistry, materials science, and the life sciences.

Medicinal Chemistry and Pharmacology: The dimethylamino phenyl group is present in various biologically active molecules. For instance, a related compound, 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, has been investigated for its anticholinergic activity. nih.gov This suggests a potential avenue for synthesizing derivatives of this compound and screening them for various pharmacological activities. Its role as a potential intermediate in drug synthesis is also a key area of interest. nbinno.com

Materials Science and Polymer Chemistry: The exploration of this compound's role in photopolymerization directly connects synthetic chemistry with materials science. nih.govrsc.org Future research could focus on incorporating this molecule into polymer backbones or as a pendant group to create functional polymers with tailored optical, thermal, or mechanical properties.

Biomaterials Science: If proven to be an effective and biocompatible component of photoinitiating systems, it could be used to create hydrogels for tissue engineering, drug delivery, and 3D cell culture. nih.gov This would require a collaborative effort between chemists, materials scientists, and biologists to assess its efficacy and cytocompatibility.

Computational and Theoretical Chemistry: Computational modeling can predict the compound's properties, such as its absorption spectrum, reactivity, and molecular interactions. nih.gov This can guide experimental work and provide a deeper understanding of its behavior at the molecular level, accelerating the discovery of new applications.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Reference
Meerwein-Ponndorf-VerleyAl(OiPr)₃Isopropanol75–85
Grignard additionMgTHF60–70

Advanced: How can discrepancies in NMR data for this compound be resolved?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological steps include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
  • 2D NMR analysis : HSQC and HMBC correlations confirm assignments of the dimethylamino (δ 2.8–3.1 ppm) and hydroxyl (δ 1.5–2.0 ppm) groups .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., CCDC data) provides definitive bond-length and angle comparisons .

Q. Table 2: Key NMR Peaks (δ, ppm)

ProtonObserved ShiftExpected Shift (NIST)Deviation
CH₃ (dimethylamino)2.852.80–2.95±0.05
OH (propanol)1.651.50–1.70±0.10

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., Grignard reagents) .
  • Waste disposal : Segregate halogenated waste (if using chlorinated solvents) and neutralize acidic/basic byproducts before disposal .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to model steric effects from the dimethylamino group .
  • Hammett parameters : The electron-donating dimethylamino group (σₚ ≈ -0.83) enhances electrophilic aromatic substitution rates .
  • MD simulations : Solvent-accessible surface area (SASA) analysis predicts aggregation tendencies in aqueous media .

Basic: Which analytical techniques confirm purity and structural integrity?

Answer:

  • HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm; retention time ~8.2 min .
  • Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 194.1 .
  • Melting point : Literature range 92–94°C; deviations >2°C indicate impurities .

Advanced: How does the dimethylamino group modulate biological interactions?

Answer:

  • Enzyme inhibition : The dimethylamino group acts as a hydrogen-bond acceptor, disrupting catalytic triads in serine hydrolases (IC₅₀ ~10 µM) .
  • Membrane permeability : LogP calculations (≈1.8) suggest moderate lipophilicity, enhancing blood-brain barrier penetration .
  • Receptor binding : Molecular docking (e.g., AutoDock Vina) shows favorable interactions with G-protein-coupled receptors (ΔG ≈ -9.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.